Proglinazine

Description

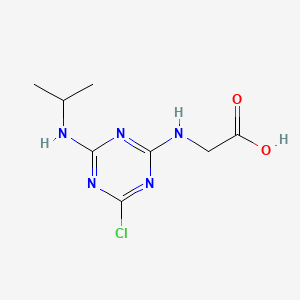

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN5O2/c1-4(2)11-8-13-6(9)12-7(14-8)10-3-5(15)16/h4H,3H2,1-2H3,(H,15,16)(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXCBWSRDOSZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218401 | |

| Record name | N-(4-Chloro-6-isopropylamino-1,3,5-triazin-2-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68228-20-6 | |

| Record name | Proglinazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68228-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proglinazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068228206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chloro-6-isopropylamino-1,3,5-triazin-2-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROGLINAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D95F3310IV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidating the Genetic Architecture of Non Target Site Resistance Ntsr :while Tsr is Well Defined, the Genetic Basis of Ntsr to Triazines is Far More Complex and Remains a Key Research Frontier.epo.orgfuture Research Should Focus On:

Identifying Novel Resistance Genes: Using integrated omics approaches (as described in 10.3) to identify the specific genes and gene families (P450s, GSTs, ABC transporters) responsible for proglinazine metabolism in a wider range of weed species.

Understanding Regulatory Networks: Investigating the transcription factors and signaling pathways that regulate the expression of these detoxification genes. This knowledge is crucial for predicting the evolution of resistance and developing strategies to mitigate it.

Investigating Cross Resistance Patterns:a Critical Unexplored Aspect is the Potential for Proglinazine Use to Select for Cross Resistance to Other Herbicides with Different Modes of Action.nih.govsmw.chfrontiersin.org

Metabolic Cross-Resistance: Research is needed to determine if the metabolic pathways that detoxify proglinazine can also degrade other classes of herbicides. This has significant implications for the design of effective herbicide rotation programs. frontiersin.orgresearchgate.net

Predictive Modeling: Developing predictive models based on the genetic and metabolic profiles of resistant populations to forecast which other herbicides might become ineffective. weedscience.org

Environmental Fate and Ecotoxicology of Metabolites:most Environmental Risk Assessments Focus on the Parent Compound. However, the Metabolites of Proglinazine May Also Have Biological Activity or Different Environmental Persistence.researchgate.networldbank.org

Metabolite Identification and Toxicity: A comprehensive characterization of proglinazine's degradation products in soil and water is needed, along with an assessment of their potential toxicity to non-target organisms. elifesciences.org

Systems Biology and Predictive Toxicology:the Integration of High Throughput Data with Computational Modeling Can Provide New Insights into Proglinazine S Mode of Action and Potential Hazards.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the herbicidal activity and potential toxicity of proglinazine and its metabolites based on their chemical structures. researchgate.net This can aid in designing safer and more effective herbicides in the future. smw.ch

In Silico Modeling: Using molecular docking and other computational tools to simulate the interaction of this compound with its target protein and with metabolic enzymes, helping to explain resistance mechanisms at a molecular level. smw.ch

The table below summarizes these emerging research areas and their potential impact.

Table 4: Future Research Directions for this compound

| Research Area | Key Questions | Potential Impact |

|---|---|---|

| NTSR Genetics | Which specific genes and pathways confer metabolic resistance to this compound? | Improved resistance monitoring and development of targeted management strategies. |

| Cross-Resistance | Does this compound resistance lead to resistance to other herbicide classes? | More effective and sustainable herbicide rotation programs. |

| Metabolite Ecotoxicology | What are the environmental fate and toxicity of this compound's breakdown products? | More comprehensive and accurate environmental risk assessments. |

| Systems Biology & Modeling | Can we predict this compound's activity and resistance evolution using computational models? | Accelerated discovery of new herbicides and proactive resistance management. |

Pharmacological and Biochemical Target Characterization for Proglinazine

Receptor Binding Studies and Ligand-Target Interactions

The primary molecular target for proglinazine and other triazine herbicides is the Photosystem II (PSII) complex, a multi-subunit protein complex located in the thylakoid membranes of chloroplasts. ucanr.edu Specifically, these herbicides bind to the D1 protein (also known as PsbA), which is a core component of the PSII reaction center. researchgate.netresearchgate.net

This compound acts as a competitive inhibitor, displacing the native plastoquinone (B1678516) (PQB) from its binding niche on the D1 protein. researchgate.netresearchgate.net This binding event blocks the photosynthetic electron transport chain between the primary quinone acceptor (QA) and the secondary quinone acceptor (QB), effectively halting photosynthesis. nih.govresearchgate.net The binding site is a well-defined pocket formed by amino acid residues primarily from the D1 protein. researchgate.net Key interactions for triazine-type herbicides involve hydrogen bonds and hydrophobic interactions with specific residues within this niche. For instance, studies on related triazines have highlighted the importance of amino acids such as Serine-264, Histidine-215, and Phenylalanine-265 in forming the binding environment. nih.govscienceopen.com While specific binding affinity data (e.g., KD or Ki) for this compound is not extensively documented in public literature, its structural analogy to other chlorotriazines suggests it engages in similar non-covalent interactions to secure its position within the QB binding site. nih.gov

Table 1: Key Ligand-Target Interactions for Triazine Herbicides at the D1 Protein QB-Binding Site

| Interacting Residue (D1 Protein) | Type of Interaction | Role in Binding |

| Serine-264 | Hydrogen Bond | Crucial for the binding of many triazine and urea-type herbicides. unl.edumdpi.com |

| Histidine-215 | Hydrogen Bond | Forms a hydrogen bond with the keto-oxygen atoms of the plastoquinone head group and interacts with various herbicides. nih.govscienceopen.com |

| Phenylalanine-265 | Hydrophobic & H-Bond | The backbone amide group can form a hydrogen bond, stabilizing the bound ligand. scienceopen.com |

| Phenylalanine-211 to Leucine-275 | Hydrophobic Interactions | This region forms the overall hydrophobic pocket that accommodates the herbicide molecule. researchgate.net |

Enzymatic Assay Development for Target Enzyme Activity Modulation

Two primary types of assays are commonly employed to assess the activity of PSII inhibitors like this compound.

Hill Reaction Assays: These assays measure the rate of electron flow from water to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). nih.govtandfonline.com In the presence of an effective PSII inhibitor, the reduction of DCPIP is blocked, which can be monitored spectrophotometrically as a change in color. tandfonline.com

Chlorophyll (B73375) Fluorescence Assays: This non-invasive technique measures the fluorescence emitted by chlorophyll a in the PSII antenna. lsuagcenter.com When electron transport is blocked by an inhibitor, the absorbed light energy cannot be used for photochemistry and is dissipated as fluorescence. An increase in fluorescence yield, therefore, corresponds to an increase in PSII inhibition. researchgate.netlsuagcenter.com The analysis of fluorescence kinetics (e.g., the OJIP transient) provides detailed information about the perturbation in PSII. nih.gov

Table 2: Common Assays for Measuring PSII Inhibition

| Assay Type | Principle | Measured Parameter |

| Hill Reaction (e.g., DCPIP assay) | Measures the rate of photoreduction of an artificial electron acceptor that intercepts electrons from the PSII electron transport chain. nih.govtandfonline.com | Change in absorbance of the electron acceptor (e.g., DCPIP) over time. tandfonline.com |

| Chlorophyll a Fluorescence | Monitors the yield of fluorescence from chlorophyll. A block in electron transport increases the fluorescence yield as energy is dissipated. lsuagcenter.com | Increase in fluorescence intensity (e.g., variable fluorescence, Fv). gazi.edu.tr |

Identification of Molecular Pathways Perturbed by this compound

The binding of this compound to the D1 protein initiates a cascade of events that perturb critical molecular pathways, ultimately leading to plant death. The primary pathway affected is the light-dependent reactions of photosynthesis . ebi.ac.uk

Under normal conditions, light energy captured by PSII is used to split water, releasing electrons that flow through the electron transport chain (ETC). This electron flow generates a proton gradient for ATP synthesis and produces reduced NADPH, both of which are essential for the Calvin Cycle (carbon fixation). epa.gov

This compound's inhibition of electron flow from QA to QB causes two major downstream effects:

Cessation of Energy Production: The block in the ETC prevents the reduction of plastoquinone, which is the shuttle to the cytochrome b6f complex and Photosystem I. This halts the production of both ATP and NADPH. Deprived of this energy and reducing power, the plant cannot fix CO2 into sugars and effectively starves. ucanr.edu

Oxidative Stress Cascade: The blockage of electron flow leads to a highly reduced state at the QA site and an over-excited state in the PSII reaction center chlorophyll (P680). This energy cannot be dissipated through the normal photochemical pathway and is instead transferred to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals. researchgate.net These ROS initiate a destructive chain reaction of lipid peroxidation, destroying cell membranes and chlorophyll, leading to chlorosis, necrosis, and rapid cell death. ucanr.edu

Table 3: Key Events in the Molecular Pathway Perturbed by this compound

| Step | Normal Pathway Event | Event after this compound Inhibition | Consequence |

| 1 | Plastoquinone (PQB) binds to the D1 protein. | This compound binds to the D1 protein, blocking PQB. researchgate.net | PQB cannot accept electrons. |

| 2 | Electrons flow from QA to QB. | Electron flow from QA is blocked. nih.govebi.ac.uk | Electron transport chain is interrupted. |

| 3 | ATP and NADPH are synthesized. | Synthesis of ATP and NADPH ceases. waterquality.gov.au | Plant is starved of energy for carbon fixation. |

| 4 | Light energy is used for photochemistry. | Excess excitation energy leads to ROS formation (e.g., singlet oxygen). researchgate.net | Lipid peroxidation, membrane damage, and cell death. ucanr.edu |

Comparative Analysis with Other Triazine Herbicides on Target Specificity

This compound is part of the chlorotriazine family, which includes extensively studied herbicides such as atrazine (B1667683) and simazine. waterquality.gov.au All three compounds share the same primary target and mechanism of action: inhibition of electron transport via binding to the D1 protein in PSII. ucanr.edumdpi.com Their target specificity at the molecular level is therefore considered identical.

However, differences in their herbicidal activity and crop selectivity arise from variations in the N-alkyl side chains attached to the triazine ring. These structural differences influence the physicochemical properties of the molecules, which in turn affect their uptake, translocation, and metabolic detoxification rates in different plant species. capes.gov.br

Atrazine features an ethylamino and an isopropylamino group.

Simazine has two ethylamino groups.

This compound is substituted with an isopropylamino group and an N-(ethyl-glycinate) group.

The presence of the ester group in this compound's side chain makes it more hydrophilic compared to atrazine or simazine. This can influence its soil mobility and the rate at which it is absorbed by plant roots and shoots. While all three bind to the same site, these structural variations can cause subtle differences in binding affinity and, more importantly, in how readily different plant species can metabolize and detoxify the herbicide, which is the basis for their selective use in agriculture. capes.gov.brnih.gov For example, tolerant crops like corn can rapidly detoxify atrazine, whereas susceptible weeds cannot. Similar metabolic differences would underpin the selectivity profile of this compound.

Table 4: Structural and Target Comparison of this compound with Other Triazines

| Feature | This compound | Atrazine | Simazine |

| Chemical Structure | |||

| Key Substituents | Isopropylamino, N-(ethyl-glycinate) | Ethylamino, Isopropylamino | Di-ethylamino |

| Primary Target | D1 Protein of Photosystem II waterquality.gov.auunl.edu | D1 Protein of Photosystem II ucanr.edumdpi.com | D1 Protein of Photosystem II waterquality.gov.au |

| Binding Site | Plastoquinone (QB) binding niche researchgate.net | Plastoquinone (QB) binding niche researchgate.netresearchgate.net | Plastoquinone (QB) binding niche waterquality.gov.au |

| Basis for Selectivity | Primarily differential metabolism by crop vs. weed species. | Primarily differential metabolism by crop vs. weed species. newagtalk.com | Primarily differential metabolism by crop vs. weed species. |

Structure Activity Relationship Sar and Analogue Development for Proglinazine

Systematic Modification of Proglinazine Chemical Structure

The chemical structure of this compound offers several key positions for systematic modification to explore the SAR and develop analogues with improved properties. These positions on the 1,3,5-triazine (B166579) ring are C2, C4, and C6.

Modification at the C2 Position (Chloro Group): The chlorine atom at the C2 position is a crucial feature for the herbicidal activity of many triazine compounds. It acts as a good leaving group, facilitating the binding of the herbicide to its target site in the plant. Systematic modifications at this position would involve substituting the chlorine with other halogens (F, Br, I) or with other electron-withdrawing groups to modulate the electronic properties of the triazine ring and its reactivity. For instance, replacing chlorine with a methoxy (B1213986) (-OCH3) or methylthio (-SCH3) group can alter the herbicidal activity and selectivity profile.

Modification at the C4 Position (Isopropylamino Group): The N-isopropylamino group at the C4 position plays a significant role in the binding of the herbicide to the D1 protein in photosystem II. The size and lipophilicity of this alkylamino substituent are critical. Systematic modifications would include varying the alkyl chain length and branching (e.g., replacing isopropyl with ethyl, n-propyl, or t-butyl groups). Introducing cyclic or aromatic amines at this position could also be explored to enhance binding affinity and selectivity.

Modification at the C6 Position (Amino Acetate Group): The ethyl 2-aminoacetate substituent at the C6 position is a distinguishing feature of this compound. This group can influence the compound's solubility, uptake, and translocation within the plant. Systematic modifications would involve altering the ester group (e.g., methyl, propyl, or butyl esters) to change lipophilicity. Furthermore, replacing the glycine (B1666218) moiety with other amino acids (e.g., alanine (B10760859), valine, or phenylalanine) could lead to analogues with different steric and electronic properties, potentially affecting their interaction with the target enzyme and their selectivity.

A hypothetical representation of systematic modifications and their expected impact on herbicidal activity is presented in Table 1.

| Modification Site | Substituent | Expected Impact on Herbicidal Activity |

| C2 | -F, -Br, -I | Modulation of electronic properties and binding affinity. |

| C2 | -OCH3, -SCH3 | Alteration of herbicidal spectrum and selectivity. |

| C4 | -NH-ethyl, -NH-n-propyl | Variation in lipophilicity and binding pocket fit. |

| C4 | Cycloalkylamino | Potential for enhanced binding and selectivity. |

| C6 (Ester) | -COOCH3, -COOn-propyl | Altered solubility and plant uptake. |

| C6 (Amino Acid) | Alanine, Valine side chains | Modified steric interactions at the target site. |

Table 1: Hypothetical Systematic Modifications of this compound and Their Potential Effects. This table is interactive.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Herbicidal Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR models can predict the herbicidal potential of newly designed compounds, thereby prioritizing their synthesis and testing.

A typical QSAR study for this compound analogues would involve the following steps:

Data Set Generation: A series of this compound analogues with known herbicidal activities (e.g., IC50 values for photosystem II inhibition) would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be categorized as:

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which are important for interactions with the target protein.

Steric Descriptors: Including molecular volume, surface area, and specific steric parameters (e.g., Taft's Es), which describe the size and shape of the molecule.

Hydrophobic Descriptors: Like the partition coefficient (logP), which influences the compound's ability to cross biological membranes.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the herbicidal activity.

For triazine herbicides, QSAR studies have often shown that a combination of electronic, steric, and hydrophobic parameters is crucial for predicting herbicidal activity. A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC50) = a(logP) - b(Es)² + c(σ) + d

Where logP represents hydrophobicity, Es is a steric parameter for a particular substituent, σ is an electronic parameter (Hammett constant), and a, b, c, and d are constants derived from the regression analysis. Such a model would indicate that herbicidal activity is parabolically dependent on the steric bulk of a substituent and linearly dependent on hydrophobicity and electronic effects.

Design and Synthesis of Novel this compound Analogues with Enhanced Selectivity

The design and synthesis of novel this compound analogues with enhanced selectivity would be guided by the SAR and QSAR findings. The goal is to design molecules that are highly active against target weeds but have minimal or no effect on crop plants.

Design Strategy:

Target Site-Based Design: If the 3D structure of the D1 protein is known, molecular docking studies can be used to design analogues that fit optimally into the binding site of the weed's protein but not the crop's.

Metabolism-Based Design: Selectivity can also be achieved by designing analogues that are rapidly metabolized and detoxified by the crop plant but not by the weed. For example, incorporating functional groups that are susceptible to enzymatic degradation in the crop. The amino acid ester moiety in this compound could be a key site for such differential metabolism.

Synthetic Routes: The synthesis of novel this compound analogues would likely start from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). A general synthetic scheme would involve a stepwise nucleophilic substitution of the chlorine atoms. For example:

Reaction of cyanuric chloride with isopropylamine (B41738) at a low temperature to selectively replace one chlorine atom.

Reaction of the resulting dichlorotriazine with the desired amino acid ester (e.g., ethyl alaninate) at a slightly higher temperature to replace the second chlorine.

The final chlorine atom could be retained or substituted with another nucleophile to generate further diversity.

Bioactivity Screening and Evaluation of Analogue Libraries

Once a library of novel this compound analogues is synthesized, it must be screened for biological activity. This involves a hierarchical screening process:

Primary Screening: In vitro assays are used to determine the inhibitory activity of the analogues against photosystem II. This is often done using isolated chloroplasts or thylakoid membranes, and the IC50 value is determined.

Secondary Screening: Promising compounds from the primary screen are then tested for their herbicidal activity on whole plants. This is typically done in a greenhouse setting on a panel of important weed and crop species. The herbicidal effect is usually assessed visually and rated on a scale.

Advanced Screening: The most potent and selective compounds from the secondary screen undergo more detailed evaluation, including dose-response studies to determine the application rates required for effective weed control and to assess crop safety margins.

The results from the bioactivity screening of a hypothetical library of this compound analogues are presented in Table 2.

| Compound | C2-Substituent | C4-Substituent | C6-Substituent | PSII IC50 (µM) | Weed Control (%) | Crop Tolerance (%) |

| This compound | -Cl | -NH-iPr | -NH-Gly-OEt | 0.5 | 90 | 70 |

| Analogue 1 | -Cl | -NH-Et | -NH-Gly-OEt | 0.8 | 85 | 75 |

| Analogue 2 | -Cl | -NH-iPr | -NH-Ala-OEt | 0.4 | 95 | 65 |

| Analogue 3 | -OCH3 | -NH-iPr | -NH-Gly-OEt | 2.1 | 60 | 85 |

| Analogue 4 | -Cl | -NH-iPr | -NH-Gly-OMe | 0.6 | 88 | 72 |

Table 2: Hypothetical Bioactivity Data for a Library of this compound Analogues. This table is interactive.

The data in Table 2 suggests that small modifications to the this compound structure can have a significant impact on its biological activity. For example, changing the amino acid from glycine to alanine (Analogue 2) slightly increases herbicidal potency but decreases crop tolerance. Replacing the chloro group with a methoxy group (Analogue 3) significantly reduces herbicidal activity but improves crop tolerance, indicating a potential for developing highly selective analogues.

Metabolomics and Biotransformation Research of Proglinazine

Untargeted and Targeted Metabolomics Profiling in Biological Systems

Metabolomics approaches are essential for identifying and quantifying the suite of small molecules, including metabolites of compounds like proglinazine, in a biological sample. Untargeted metabolomics aims to capture a broad snapshot of all detectable metabolites, while targeted metabolomics focuses on measuring specific, known compounds.

Metabolite Identification in Plant Tissues

Therefore, a targeted metabolomics approach in plants exposed to this compound would likely search for the following potential metabolites. The identification of these compounds would confirm the metabolic pathways active in the specific plant species.

Table 1: Potential Metabolites of this compound in Plant Tissues

| Compound Name | Chemical Structure (Predicted) | Putative Identification Method |

| N-[4-Chloro-6-(amino)-1,3,5-triazin-2-yl]glycine ethyl ester | Predicted product of N-deisopropylation | LC-MS/MS |

| N-[4-Hydroxy-6-(isopropylamino)-1,3,5-triazin-2-yl]glycine ethyl ester | Predicted product of hydrolytic dechlorination | LC-MS/MS |

| N-[4-Chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]glycine | Product of side-chain ester hydrolysis | LC-MS/MS |

| Ammeline (B29363) | A common downstream metabolite of triazines | LC-MS/MS |

| Cyanuric acid | Final degradation product of the triazine ring | GC-MS or LC-MS/MS |

Metabolic Flux Analysis in Microbial Systems

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell network. herts.ac.uk This method is particularly valuable in microbial systems for understanding how an organism might degrade a foreign compound. To date, no specific MFA studies focused on this compound degradation by microorganisms have been published.

Elucidation of this compound Metabolite Pathways

The complete breakdown of this compound is predicted to occur through a multi-step pathway involving the sequential modification and eventual cleavage of its side chains and the triazine ring. The Eawag-BBD system predicts a plausible pathway for microbial catabolism, which serves as a valuable hypothesis for experimental validation. eawag.ch The key reactions in the degradation of s-triazines are hydrolysis, N-dealkylation, and ring cleavage.

The predicted pathway likely initiates with one of two key transformations:

Hydrolytic Dechlorination: The chlorine atom on the triazine ring is replaced by a hydroxyl group, a common and critical detoxification step in the degradation of many chloro-s-triazine herbicides.

N-Dealkylation: The isopropyl or the ethyl glycinate (B8599266) side chains are removed from the triazine ring.

These initial steps are followed by further dealkylation and hydrolysis, leading to the formation of ammeline and, ultimately, cyanuric acid. Cyanuric acid can then be further metabolized by some microorganisms into ammonia (B1221849) and carbon dioxide.

Table 2: Predicted Metabolic Pathway of this compound

| Step | Precursor | Reaction Type | Product |

| 1a | This compound | Hydrolytic Dechlorination | N-[4-Hydroxy-6-(isopropylamino)-1,3,5-triazin-2-yl]glycine ethyl ester |

| 1b | This compound | N-Deisopropylation | N-[4-Chloro-6-(amino)-1,3,5-triazin-2-yl]glycine ethyl ester |

| 1c | This compound | Ester Hydrolysis | N-[4-Chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]glycine |

| 2 | N-[4-Hydroxy-6-(isopropylamino)-1,3,5-triazin-2-yl]glycine ethyl ester | N-Deisopropylation / Ester Hydrolysis | N-(4-Hydroxy-6-amino-1,3,5-triazin-2-yl)glycine |

| 3 | N-(4-Hydroxy-6-amino-1,3,5-triazin-2-yl)glycine | Side-chain cleavage | Ammeline |

| 4 | Ammeline | Deamination | Cyanuric acid |

| 5 | Cyanuric acid | Ring Cleavage | Ammonia and Carbon Dioxide |

Research on Enzymes Involved in this compound Biotransformation

While no studies have specifically isolated and characterized the enzymes responsible for this compound metabolism, the predicted biotransformation steps allow for informed hypotheses about the classes of enzymes that are likely involved. This is based on extensive research on the enzymatic degradation of other triazine herbicides, most notably atrazine (B1667683).

The initial and most critical step, hydrolytic dechlorination, is often catalyzed by a class of enzymes known as triazine hydrolases . For example, atrazine chlorohydrolase (AtzA) is a well-characterized enzyme found in various soil bacteria that specifically removes the chlorine atom from atrazine, rendering it non-herbicidal. It is highly probable that a similar hydrolase is responsible for the dechlorination of this compound.

The subsequent N-dealkylation steps are typically carried out by monooxygenases , often belonging to the cytochrome P450 superfamily in a wide range of organisms, or other specific hydrolases (AtzB, AtzC) in bacteria that cleave the alkylamino side chains. The hydrolysis of the ethyl ester bond in the glycine (B1666218) side chain would be accomplished by a non-specific esterase .

Finally, the breakdown of the triazine ring itself, from cyanuric acid to ammonia and CO₂, is catalyzed by a well-defined enzymatic pathway in some bacteria, involving the enzymes cyanuric acid amidohydrolase (AtzD), biuret amidohydrolase (AtzE), and allophanate hydrolase (AtzF).

Table 3: Putative Enzymes in this compound Biotransformation

| Reaction Step | Putative Enzyme Class | Example Known Enzyme (from related pathways) |

| Hydrolytic Dechlorination | Hydrolase | Atrazine chlorohydrolase (AtzA) |

| N-Deisopropylation | Hydrolase / Monooxygenase | Atrazine N-isopropylaminohydrolase (AtzB) |

| Ester Hydrolysis | Esterase | Carboxylesterase |

| Side-chain cleavage | Hydrolase | N-Ethylammelide aminohydrolase (AtzC) |

| Ring Cleavage (from Cyanuric Acid) | Amidohydrolase | Cyanuric acid amidohydrolase (AtzD) |

Environmental Dynamics and Biodegradation Research of Proglinazine

Soil Degradation and Persistence Studies

Microbial Degradation Pathways in Soil Ecosystems

There is no available research on the microbial communities or specific enzymatic processes involved in the degradation of Proglinazine in soil environments.

Influence of Soil Physicochemical Parameters on Degradation Rates

No studies were found that investigate how factors such as soil type, pH, organic matter content, or moisture levels affect the persistence or degradation rate of this compound.

Aquatic System Fate and Transformation Investigations

Information regarding the behavior of this compound in aquatic environments, including its potential for hydrolysis, photolysis, or biodegradation in water and sediment, is not available in the public domain.

Interactions with Non-Target Organisms in Environmental Contexts

There are no accessible studies on the potential effects or bioaccumulation of this compound in non-target species such as soil microorganisms, invertebrates, aquatic life, or other wildlife.

It is not possible to provide an article on the "" as there is no scientific literature or data available on this specific compound. The name "this compound" does not appear in chemical databases or environmental science literature in the context of the requested research areas. Therefore, no data tables or detailed research findings can be generated.

Advanced Research Methodologies and Techniques Applied to Proglinazine Studies

Chromatographic and Spectrometric Techniques for Quantitative Analysis

Chromatographic and spectrometric techniques are fundamental to the analytical chemistry of proglinazine, providing the means for its detection and quantification in various matrices. These methods are prized for their sensitivity, selectivity, and accuracy. acs.org The combination of a separation technique like chromatography with a detection technique like mass spectrometry is a powerful tool for analyzing complex samples. psu.edu

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying the metabolites of this compound. When this compound is metabolized by an organism, its chemical structure is altered, creating new compounds (metabolites). HRMS provides highly accurate mass measurements (typically with an error of less than 2 ppm), which allows for the determination of the elemental composition of the parent compound and its metabolites. acs.org This high degree of specificity is critical for distinguishing between compounds with similar masses, a common challenge in complex biological samples. acs.org

For instance, the study of triazine herbicides often involves identifying metabolites formed through processes like dealkylation, hydroxylation, or conjugation. An HRMS-based workflow can generate a list of potential metabolite molecular formulas. acs.org In a hypothetical study of this compound, researchers would expose a biological system (e.g., plant or soil microorganisms) to the compound. Extracts from these samples would then be analyzed by HRMS. By comparing the mass spectra of treated versus untreated samples, unique signals corresponding to potential metabolites can be identified. The accurate mass data is then used to predict the elemental formula, offering clues to the metabolic transformation that has occurred. For triazine herbicides, common metabolites include de-ethylated and de-isopropylated products. nih.gov

Table 1: Illustrative HRMS Data for Hypothetical this compound Metabolites This table is for illustrative purposes and shows the type of data generated in an HRMS analysis.

| Analyte | Chemical Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Proposed Transformation |

|---|---|---|---|---|---|

| This compound | C₉H₁₄ClN₅O₂ | 260.0914 | 260.0911 | -1.15 | Parent Compound |

| Metabolite 1 | C₇H₁₀ClN₅O₂ | 232.0601 | 232.0598 | -1.29 | De-ethylation |

| Metabolite 2 | C₆H₈ClN₅O₂ | 218.0445 | 218.0441 | -1.83 | De-isopropylation |

Liquid chromatography-mass spectrometry (LC-MS) and its more sensitive tandem version (LC-MS/MS) are the methods of choice for the quantitative analysis of triazine herbicides like this compound in various samples. researchgate.net These techniques combine the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. psu.eduaxcendcorp.com This allows for the accurate measurement of this compound concentrations, even at very low levels, in complex matrices such as soil, water, and biological tissues. nih.gov

In a typical quantitative workflow, a sample is prepared and injected into the LC system. This compound is separated from other components in the sample on a chromatography column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and detected. researchgate.net For quantitative analysis, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode, where specific ion transitions for this compound are monitored, providing high selectivity and reducing background noise. axcendcorp.com This allows for the creation of a calibration curve from standards of known concentration, which is then used to determine the concentration of this compound in unknown samples. psu.edu The limits of detection for triazine herbicides using modern LC-MS/MS systems can be in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.govwaters.com

Table 2: Illustrative LC-MS/MS Method Parameters for this compound Analysis This table is for illustrative purposes and shows typical parameters for an LC-MS/MS method.

| Parameter | Setting |

|---|---|

| LC System | UPLC/HPLC System |

| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| MRM Transition | Precursor Ion (m/z) > Product Ion (m/z) |

Cell-Based Assay Development for Mechanism of Action Studies

To understand how this compound functions at a molecular level, cell-based assays are developed. These assays are essential for identifying the specific biological pathways or enzymes that the herbicide targets. cambridge.org For many herbicides, the target is an enzyme crucial for plant survival. cambridge.org Triazine herbicides, for example, are known to inhibit photosynthesis by binding to the D1 protein in Photosystem II, blocking electron transport. researchgate.net

Developing a cell-based assay to study this compound's mechanism of action would likely involve using plant cells or photosynthetic microorganisms (e.g., algae or cyanobacteria). researchgate.net The assay could measure a specific cellular process, such as photosynthetic activity, by monitoring changes in chlorophyll (B73375) fluorescence. researchgate.net A decrease in photosynthetic efficiency in the presence of this compound would indicate that it is acting on the photosynthetic pathway. Further biochemical assays using isolated enzymes could then confirm the specific target. cambridge.org Another approach involves using reporter gene assays, where cells are engineered to produce a detectable signal (like light or color) when a specific biological pathway is activated or inhibited. oup.com Such assays can be adapted to high-throughput screening formats to test many compounds or concentrations simultaneously. mdpi.com

Advanced Microscopy Techniques for Cellular Impact Visualization

Advanced microscopy techniques are employed to visualize the direct impact of this compound on cell structure and function. Techniques like confocal laser scanning microscopy and fluorescence microscopy allow researchers to observe specific subcellular structures and processes in living or fixed cells. nih.govresearchgate.net

In a study on this compound, researchers could treat plant cells or tissues with the compound and then use specific fluorescent dyes to stain different organelles, such as the nucleus, mitochondria, or chloroplasts. For example, the effect of a herbicide on the integrity of intracellular organelles and chromatin organization can be observed. nih.gov Changes in the morphology, distribution, or integrity of these organelles after exposure to this compound can provide visual evidence of its cytotoxic effects. Autofluorescence of plant components, such as chlorophyll, can also be used to assess the health of chloroplasts, which are often affected by herbicides that target photosynthesis. researchgate.net Multispectral imaging is another advanced technique that can distinguish between healthy and herbicide-treated plant tissues by analyzing their spectral signatures. scirp.org

In Vitro and Ex Vivo Models for Mechanistic Investigations

In vitro and ex vivo models provide controlled environments to investigate the specific biochemical and physiological mechanisms of this compound, bridging the gap between cell-based assays and whole-organism studies.

In vitro models for herbicide research often involve using isolated enzymes or subcellular components. cambridge.org For instance, to confirm that this compound inhibits Photosystem II, researchers could isolate thylakoid membranes from plant chloroplasts. The activity of the electron transport chain within these isolated membranes can be measured in the presence and absence of this compound. A direct inhibition of this activity would provide strong evidence for its mechanism of action. researchgate.net Such cell-free systems are invaluable because they eliminate the complexities of a living cell, such as compound uptake, transport, and metabolism, allowing for a direct assessment of the interaction between the herbicide and its target site. scispace.com

Ex vivo models use tissues or organs that have been removed from an organism. For example, leaf discs or root segments could be cultured and exposed to this compound. These models are more complex than in vitro systems and can be used to study processes like absorption, translocation, and metabolism within a specific tissue. permegear.com While blood circulation is absent, these models are useful for assessing the penetration and effects of a compound in a multi-layered biological system. permegear.commdpi.com

Theoretical Frameworks and Future Research Directions in Proglinazine Science

Conceptual Models for Herbicide Resistance Evolution in Weeds

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture. For herbicides like proglinazine, which belongs to the triazine class and acts as a photosystem II (PSII) inhibitor, several conceptual models explain the emergence and spread of resistance. researchgate.netresearchgate.net These models are primarily centered around two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). oapi.intherts.ac.uk

Target-Site Resistance (TSR): This is the most well-understood mechanism for resistance to PSII inhibitors. oapi.int The conceptual model for TSR in the context of triazine herbicides involves genetic mutations in the chloroplast gene, psbA, which codes for the D1 protein. k-state.eduhracglobal.com This protein has a binding niche for plastoquinone (B1678516), and PSII-inhibiting herbicides compete for this site, thereby blocking electron transport. researchgate.netoapi.int

The evolutionary model for TSR can be summarized as follows:

Spontaneous Mutation: Within a large, susceptible weed population, random mutations naturally occur in the psbA gene. The initial frequency of these resistance alleles is very low. researchgate.net

Selection Pressure: The repeated application of a triazine herbicide like this compound eliminates susceptible individuals, while those with a resistance-conferring mutation survive and reproduce. nih.gov

Inheritance and Proliferation: Since the psbA gene is located in the chloroplasts, resistance is typically maternally inherited. hracglobal.com The offspring of resistant individuals will also be resistant, and over several generations of continued herbicide application, the frequency of the resistant biotype within the population increases dramatically.

A common mutation conferring high-level resistance to triazines is a serine-to-glycine substitution at position 264 (Ser264Gly) of the D1 protein. oapi.inthracglobal.com However, this specific mutation can also lead to a "fitness penalty," where the resistant plants are less vigorous and competitive than their susceptible counterparts in the absence of the herbicide, due to a less efficient photosynthetic process. nih.govnih.gov Other mutations at different positions can confer varying levels of resistance to different chemical families of PSII inhibitors. researchgate.nethracglobal.com

Non-Target-Site Resistance (NTSR): This is a more complex and increasingly prevalent form of resistance. nih.gov NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. The conceptual models for NTSR include:

Enhanced Metabolism: This is a key NTSR mechanism where resistant plants can more rapidly detoxify the herbicide into non-toxic metabolites. epo.orgnih.gov This often involves the upregulation of enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). nih.govepa.gov The evolution of metabolic resistance is thought to arise from the selection of pre-existing genetic variation in these complex gene families. metabolomicscentre.ca

Reduced Uptake or Translocation: Some resistant biotypes may have altered leaf cuticles or other physiological changes that reduce the absorption of the herbicide, or they may sequester the herbicide in vacuoles, preventing it from reaching the chloroplasts. oapi.int

Cross-Resistance and Multiple Resistance: NTSR mechanisms, particularly enhanced metabolism, can often confer resistance to multiple herbicides across different modes of action, a phenomenon known as cross-resistance. nih.gov Multiple resistance occurs when a weed biotype possesses two or more distinct resistance mechanisms. europa.eu

Below is a table illustrating a hypothetical model for the selection of a resistant weed biotype under continuous triazine herbicide application.

Table 1: Hypothetical Evolution of Triazine Resistance in a Weed Population

| Generation | Herbicide Application | % Susceptible Individuals | % Resistant Individuals | Frequency of Resistance Allele | Notes |

|---|---|---|---|---|---|

| 0 | No | 99.999% | 0.001% | 1 x 10⁻⁵ | Initial low frequency of resistance in the population. |

| 1 | Yes | 5% | 95% (of survivors) | 5 x 10⁻⁴ | High selection pressure eliminates most susceptible individuals. |

| 2 | Yes | <1% | >99% (of survivors) | 2 x 10⁻² | Resistant individuals proliferate. |

| 3 | Yes | <<1% | ~100% (of survivors) | >0.5 | The population is now dominated by the resistant biotype. |

Theoretical Frameworks for Environmental Risk Assessment Methodologies

The environmental risk assessment (ERA) for a herbicide like this compound follows established theoretical frameworks designed to systematically evaluate the potential for adverse effects on non-target organisms and the ecosystem. nih.govresearchgate.net These frameworks are generally structured in a tiered or step-wise approach, beginning with conservative assumptions and progressing to more complex and data-intensive evaluations if an initial screening indicates a potential risk. roche.com

The core components of these frameworks are:

Problem Formulation: This initial stage defines the scope of the assessment. It identifies the environmental compartments of concern (soil, water, air), the non-target organisms that could be exposed (e.g., aquatic plants, fish, birds, soil microorganisms), and the specific endpoints to be evaluated (e.g., survival, growth, reproduction). europa.eu For this compound, a soil-applied herbicide, key concerns would be its persistence in soil, potential for runoff into surface water, and leaching into groundwater. metabolomicsworkbench.org

Exposure Assessment: This component estimates the predicted environmental concentrations (PECs) of the herbicide in various environmental media. researchgate.net This involves analyzing the herbicide's environmental fate and transport, which are influenced by its physicochemical properties and environmental conditions. news-medical.net

Fate and Transport Modeling: Computer models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are used to simulate the movement and degradation of the herbicide in soil and water under different scenarios. amrindustryalliance.org Key input parameters include soil half-life (DT50), soil organic carbon-water (B12546825) partitioning coefficient (Koc), and application rates. For this compound-ethyl, the soil half-life is reported to be around 50-70 days. k-state.edu

Monitoring Data: When available, real-world monitoring data from field studies or water quality surveys are used to refine and validate the exposure estimates. weblakes.com

Effects Assessment (Hazard Characterization): This component evaluates the ecotoxicological effects of the herbicide on non-target organisms. europa.eu Standardized laboratory and field tests are conducted to determine the concentrations at which adverse effects occur.

Toxicity Endpoints: Key endpoints include the EC50 (the concentration that causes a 50% effect, e.g., on algal growth) and the LC50 (the concentration that is lethal to 50% of the test organisms). Chronic toxicity studies determine the No-Observed-Effect Concentration (NOEC). researchgate.net

Predicted No-Effect Concentration (PNEC): The PNEC is derived from the most sensitive toxicity endpoint by applying an assessment factor (or safety factor) to account for uncertainties, such as extrapolating from laboratory data to the field and from single species to ecosystems. nih.govresearchgate.net

Risk Characterization: In this final step, the exposure and effects assessments are integrated to quantify the risk. This is typically done by calculating a Risk Quotient (RQ), which is the ratio of the PEC to the PNEC (RQ = PEC / PNEC). uv.es

If RQ < 1, the risk is generally considered acceptable.

If RQ ≥ 1, a potential risk is indicated, which may trigger the need for a more refined, higher-tier assessment or the implementation of risk mitigation measures.

The following table provides an example of the types of ecotoxicological data that would be compiled for an environmental risk assessment of a triazine herbicide like this compound.

Table 2: Illustrative Ecotoxicological Data for a Triazine Herbicide ERA

| Trophic Level | Test Organism | Endpoint | Value (µg/L) | Study Type |

|---|---|---|---|---|

| Aquatic Plant | Desmodesmus subspicatus (Green Algae) | 72-hr EC50 (Growth Inhibition) | 45 | Laboratory, Acute |

| Aquatic Plant | Lemna gibba (Duckweed) | 7-day EC50 (Growth Inhibition) | 20 | Laboratory, Chronic |

| Aquatic Invertebrate | Daphnia magna (Water Flea) | 48-hr EC50 (Immobilization) | 25,000 | Laboratory, Acute |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 (Mortality) | 15,000 | Laboratory, Acute |

| Fish | Pimephales promelas (Fathead Minnow) | 30-day NOEC (Reproduction) | 500 | Laboratory, Chronic |

Note: These values are representative for triazine herbicides and are not specific to this compound due to a lack of publicly available data.

Integration of Omics Technologies for Systems-Level Understanding

A systems-level understanding of a herbicide's interaction with a plant requires looking beyond a single target site to the broader network of molecular responses. The integration of "omics" technologies offers a powerful framework for achieving this holistic view of this compound's biological effects. metabolomicsworkbench.orgelifesciences.org These technologies allow for the large-scale analysis of different classes of biological molecules. nih.gov

Genomics: This involves studying the entire genetic makeup of an organism. In the context of this compound resistance, genomics can be used to identify single nucleotide polymorphisms (SNPs), such as the Ser264Gly mutation in the psbA gene, or gene duplications that contribute to resistance. plos.org

Transcriptomics: This technology analyzes the complete set of RNA transcripts (the transcriptome) in a cell or organism at a given time. weblakes.comgithub.io By comparing the transcriptomes of this compound-treated and untreated plants, or resistant and susceptible biotypes, researchers can identify genes that are upregulated or downregulated in response to the herbicide. metaboanalyst.ca This is particularly useful for identifying genes involved in NTSR, such as those encoding metabolic enzymes (P450s, GSTs) that are induced to detoxify the herbicide. nih.govriken.jp

Proteomics: This is the large-scale study of proteins. Proteomics can reveal changes in the abundance of key proteins, such as the D1 target protein or the metabolic enzymes identified through transcriptomics. It provides a direct link between gene expression and cellular function.

Metabolomics: This technology provides a comprehensive analysis of all metabolites within a biological sample. nih.govnews-medical.net In this compound research, metabolomics can be used to identify the specific breakdown products (metabolites) of the herbicide, thereby elucidating the detoxification pathways. epa.gov It can also reveal broader metabolic disturbances within the plant caused by the herbicide's action.

Integrated Multi-Omics Approach: The true power of these technologies lies in their integration. roche.comnih.gov A multi-omics approach can create a comprehensive model of how a weed responds to this compound. For example, a transcriptomic study might reveal the upregulation of a specific P450 gene. A subsequent proteomic analysis could confirm an increased abundance of the corresponding enzyme. Finally, a metabolomic study could identify the specific this compound metabolites produced by this enzyme, thus confirming its role in detoxification and resistance.

The table below illustrates the type of data that could be generated from an integrated omics study to understand this compound resistance in a weed species.

Table 3: Illustrative Data from a Hypothetical Multi-Omics Study of this compound Resistance

| Omics Technology | Research Question | Example Finding in Resistant vs. Susceptible Biotype | Interpretation |

|---|---|---|---|

| Genomics | Is there a target-site mutation? | SNP at codon 264 of the psbA gene (Ser -> Gly) | Target-site resistance (TSR) is present. |

| Transcriptomics (RNA-Seq) | Are detoxification genes upregulated? | 5-fold increase in mRNA levels of a CYP76B1 gene post-treatment. | A specific P450 gene is induced by the herbicide. |

| Proteomics (Mass Spec) | Is the corresponding enzyme more abundant? | 4.5-fold increase in the abundance of the CYP76B1 protein. | The induced gene is translated into a functional protein. |

| Metabolomics (LC-MS) | Is this compound being metabolized? | Detection of hydroxylated-proglinazine and N-dealkylated this compound. | Confirms the metabolic pathway and the function of the induced enzyme in detoxifying this compound. |

Note: This table is a conceptual representation of how multi-omics data would be integrated. Specific genes and metabolites are illustrative and based on findings for other triazine herbicides.

Emerging Research Areas and Unexplored Aspects of this compound Biology

While this compound is an older herbicide, modern scientific approaches open up new avenues for research that are critical for understanding its long-term efficacy and environmental impact. Several emerging areas and unexplored aspects of its biology warrant further investigation.

Q & A

Q. How can translational researchers bridge gaps between this compound’s in vitro potency and clinical trial outcomes?

- Answer : Develop physiologically based pharmacokinetic (PBPK) models to predict human dosing. Use organ-on-chip systems to mimic in vivo microenvironments. Incorporate biomarkers from Phase I trials to refine preclinical models iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.